molecular formula C18H10Cl2N2O2 B1630827 Pigment Red 254 CAS No. 84632-65-5

Pigment Red 254

Cat. No.: B1630827
CAS No.: 84632-65-5
M. Wt: 357.2 g/mol
InChI Key: IWCLHLSTAOEFCW-UHFFFAOYSA-N
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Description

Pigment Red 254 (PR254), chemically designated as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (C₁₈H₁₀Cl₂N₂O₂), is a high-performance synthetic organic pigment belonging to the diketopyrrolopyrrole (DPP) family . Its molecular structure features two chlorine-substituted phenyl groups attached to a DPP core, which contributes to its exceptional stability and chromatic properties. PR254 is renowned for its vivid red hue, high thermal resistance (up to 300°C in HDPE), and outstanding lightfastness (Grade 7–8) .

The crystal structure of PR254, resolved via X-ray powder diffraction, reveals a planar arrangement with intermolecular N–H⋯O hydrogen bonds forming chains along the [110] direction. These chains are further stabilized by π–π stacking interactions along the [100] axis, enhancing its insolubility and resistance to solvents . This structural rigidity makes PR254 ideal for demanding applications, including automotive coatings, high-temperature plastics (e.g., PVC, PP, PE), and industrial inks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 254 typically involves the reaction of 4-chlorobenzonitrile with diisopropyl succinate in the presence of a strong base, such as sodium tert-amylate. The reaction is carried out under nitrogen protection to prevent oxidation. The mixture is heated, stirred, and refluxed to form the sodium tert-amyl alcohol solution. The 4-chlorobenzonitrile is then dissolved in this solution, followed by the addition of diisopropyl succinate. The condensation reaction is carried out, and the resulting product is hydrolyzed with surfactant-containing deionized water. The crude product is obtained by filtering, rinsing, and drying .

Industrial Production Methods

In industrial settings, the production process involves large-scale reactors and precise control of reaction conditions to ensure high yield and product quality. The hydrolysis step is performed in stainless steel reactors, and the reaction mixture is maintained at specific temperatures and stirring speeds to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Pigment Red 254 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, although it is generally stable.

    Reduction: Reduction reactions can alter the pigment’s color properties.

    Substitution: The chlorophenyl groups in this compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorophenyl groups .

Scientific Research Applications

Pigment Red 254 has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of Pigment Red 254 involves its interaction with cellular molecules such as proteins and DNA. Upon exposure to visible light, the pigment emits light, making it useful in imaging applications. The molecular structure of this compound allows it to form hydrogen bonds and π-π interactions, contributing to its stability and color properties .

Comparison with Similar Compounds

Comparison with Other DPP Pigments

DPP pigments share a common core structure but differ in substituents, which modulate their optical and stability properties.

Property PR254 (Cl-substituted) PR255 (Unsubstituted DPP) PR264 (CF₃-substituted)
Molecular Formula C₁₈H₁₀Cl₂N₂O₂ C₁₈H₁₂N₂O₂ C₂₀H₁₀F₆N₂O₂
Color Hue Neutral Red Yellowish Red Bluish Red
Lightfastness 7–8 6–7 8
Heat Resistance 300°C (HDPE) 250°C 320°C
Solvent Resistance Excellent Good Superior
Primary Applications Automotive, Plastics Coatings, Inks Aerospace Coatings

PR254’s chlorine substituents enhance its lightfastness and thermal stability compared to non-halogenated DPPs like PR253. However, fluorinated derivatives (e.g., PR264) exhibit even higher heat resistance due to stronger C–F bonds .

Comparison with Quinacridone Pigments

Quinacridones (e.g., PR122, PV19) are another class of high-performance red-violet pigments but differ chemically and functionally from DPPs.

Property PR254 (DPP) PR122 (Quinacridone) PV19 (γ-Quinacridone)
Chemical Class Diketopyrrolopyrrole Quinacridone Quinacridone
Color Hue Neutral Red Magenta-Red Violet-Red
Lightfastness 7–8 7–8 8
Heat Resistance 300°C 260°C 280°C
Opacity Semi-Transparent Transparent Opaque
Applications Plastics, Coatings Automotive, Art Supplies Industrial Paints

While both classes exhibit excellent lightfastness, PR254 outperforms quinacridones in heat stability, making it preferable for high-temperature plastic processing . Quinacridones, however, offer superior transparency for artistic and automotive metallic finishes .

Comparison with Naphthol AS Pigments

Naphthol AS pigments (e.g., PR170) are cost-effective alternatives but lag in performance.

Property PR254 (DPP) PR170 (Naphthol AS)
Lightfastness 7–8 5–6
Heat Resistance 300°C 200°C
Solvent Resistance Excellent Moderate
Cost High Low
Applications Automotive, Engineering Textiles, Packaging

PR170’s lower lightfastness and thermal stability limit its use in premium applications. However, it is often blended with PR254 to reduce costs while maintaining acceptable color quality .

Comparison with Inorganic Red Pigments

Inorganic pigments like PR101 (iron oxide) offer distinct advantages and limitations.

Property PR254 (Organic) PR101 (Inorganic)
Lightfastness 7–8 8
Heat Resistance 300°C >500°C
Opacity Semi-Transparent Opaque
Toxicity Low (acute inhalation) Contains Heavy Metals
Applications Plastics, Inks Construction, Ceramics

PR254 surpasses PR101 in tinting strength and chromaticity but lacks the extreme heat resistance of iron oxide. Inorganic pigments are also more prone to heavy-metal contamination .

Key Research Findings

  • Particle Size Optimization : PR254 with a particle size of 0.01–0.12 µm exhibits optimal color strength and dispersion stability. Narrow particle size distribution (FWHM: 0.1–0.88°2θ) minimizes batch variability .
  • Eco-Toxicology : Acute inhalation studies indicate PR254 has low toxicity compared to mixed chlorinated DPP isomers, which show mild pulmonary inflammation in rodent models .
  • Synthetic Efficiency : PR254 is synthesized via Claisen condensation of 4-chlorobenzoyl chloride and dimethyl succinate, yielding high purity (>98%) with minimal byproducts .

Biological Activity

Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, is recognized for its vibrant color and high stability, making it a popular choice in various applications, including coatings, plastics, and inks. Understanding its biological activity is essential for assessing its safety and potential health effects. This article reviews the biological activity of this compound, focusing on inhalation toxicity studies, physicochemical properties, and potential risks associated with its use.

This compound is characterized by its chemical formula C18H12Cl2N2OC_{18}H_{12}Cl_2N_2O and belongs to the class of organic pigments known for their high performance and low toxicity. The pigment exists in both fine and coarse forms, which exhibit different physicochemical properties:

PropertyFine this compoundCoarse this compound
Particle Size43 nm233 nm
Surface Area94 m²/g16 m²/g
Chemical CompositionC: 60.9%, H: 2.8%, N: 7.8%, O: 9.0%, Cl: 19.9%C: 60.5%, H: 2.8%, N: 7.8%, O: 8.9%, Cl: 19.7%
HydrophobicityHydrophobic (135°)Hydrophobic (136°)

The differences in particle size and surface area can influence the biological activity and toxicity of the pigment.

Inhalation Toxicity Studies

A significant study assessed the inhalation toxicity of this compound by exposing Wistar rats to aerosolized particles over five consecutive days at a concentration of 30 mg/m³. The study aimed to evaluate the pigment's effects on respiratory health through broncho-alveolar lavage fluid (BALF) analysis and histopathological examinations.

Findings

  • Toxicity Profile : The study found that exposure to this compound resulted in minimal changes in BALF, indicating that the pigment was well-tolerated with no significant inflammatory response observed in the lungs .
  • Histopathological Observations : Microscopic examinations revealed slight hypertrophy/hyperplasia of bronchioles and alveolar ducts but without evidence of systemic inflammation or significant lung damage .
  • Phagocytosis : The presence of pigment deposits and phagocytosis by alveolar macrophages was noted, suggesting that while the pigment is not highly toxic, it can still elicit some biological responses .

Case Study on Nanopigments

A literature review highlighted the limited research on the toxicological profiles of organic nanopigments like this compound compared to inorganic counterparts. It emphasized that while many studies focus on inorganic pigments (e.g., titanium dioxide), there is a scarcity of data regarding organic pigments' interactions with biological systems .

Implications for Risk Assessment

The lack of standardized testing methodologies for nanomaterials complicates risk assessments for pigments like this compound. However, general observations indicate that organic pigments tend to exhibit lower toxicity levels than their inorganic counterparts, particularly concerning inhalation exposure routes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pigment Red 254, and how do they influence its stability in polymer matrices?

  • Answer : this compound (C₁₈H₁₀Cl₂N₂O₂) has a molecular weight of 357.19 g/mol and a density of 1.57 g/cm³. Computational chemistry data reveal a logP (hydrophobicity) value of 3.1, indicating moderate lipophilicity, which affects its dispersion in hydrophobic polymer systems. Its hydrogen-bonding capacity (2 donors, 2 acceptors) contributes to intermolecular interactions, enhancing thermal stability up to 200°C in polymers like PVC and polyolefins . The planar molecular structure and π-π stacking further improve photostability, critical for outdoor applications .

Q. How is the crystal structure of this compound resolved despite its low solubility?

  • Answer : Due to negligible solubility in most solvents (e.g., <10 mg/100g in standard fat), single-crystal growth is infeasible. Researchers use X-ray powder diffraction (XRPD) with simulated annealing and Rietveld refinement. Key steps include:

  • Data collection : Stoe Stadi-P diffractometer (Cu Kα₁ radiation, 2θ range: 2–60°, step size 0.01°) .
  • Structure solution : DASH3.1 for simulated annealing, TOPAS-Academic for lattice refinement (triclinic system, space group P1, a=3.871 Å, b=6.553 Å, c=15.292 Å) .
  • Validation : Final R-values (Rp=6.506, Rwp=8.578) confirm accuracy .

Advanced Research Questions

Q. What methodological challenges arise in analyzing this compound’s thermal degradation pathways, and how can they be mitigated?

  • Answer : Challenges include:

  • Decomposition at high temperatures : Thermal gravimetric analysis (TGA) must be paired with mass spectrometry to identify volatile byproducts (e.g., Cl⁻ release at >300°C) .
  • Sample homogeneity : Agglomeration in polymer matrices can skew results. Pre-treatment via ball milling (particle size ~0.25 µm) ensures uniform dispersion .
  • Data interpretation : Use Kissinger-Akahira-Sunose isoconversional method to model activation energy (Ea) for degradation steps .

Q. How do intermolecular interactions in this compound’s crystal lattice affect its photostability?

  • Answer : The crystal structure features N–H⋯O hydrogen bonds forming 2(8) rings, creating chains along the [110] direction. These bonds:

  • Reduce exciton mobility : By stabilizing the π-conjugated system, they minimize photo-oxidation .
  • Enhance solvent resistance : Tight packing (interplanar spacing ~3.4 Å) limits solvent penetration, as shown in SEM-EDS analysis of aged coatings .
    • Method : Pair XRPD with DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict charge-transfer interactions .

Q. How can researchers address contradictory data on this compound’s solubility in aqueous systems?

  • Answer : Reported solubility ranges (400–30,000 ng/L at 20–23°C) vary due to:

  • Particle size effects : Smaller nanoparticles (<100 nm) exhibit higher apparent solubility. Use dynamic light scattering (DLS) to standardize particle size .
  • pH dependence : Protonation of carbonyl groups at pH <5 increases hydrophilicity. Conduct solubility tests in buffered solutions (pH 3–9) with HPLC quantification .
    • Validation : Compare with EPI Suite predictions (e.g., logP=3.1) to reconcile experimental vs. computational data .

Q. Methodological Design Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dispersion efficiency in composite materials?

  • Answer : Use two-way ANOVA to evaluate factors like:

  • Independent variables : Mixing time (10–60 min), shear rate (100–500 rpm).
  • Dependent variables : Particle size (D50), color strength (Kubelka-Munk theory) .
    • Tools : Minitab or R for factorial design, ensuring power >0.8 and α=0.05 .

Q. How can computational models predict this compound’s compatibility with novel co-polymers?

  • Answer : Apply molecular dynamics (MD) simulations:

  • Force fields : OPLS-AA for van der Waals and electrostatic interactions.
  • Outputs : Flory-Huggins interaction parameter (χ) to assess miscibility .
    • Validation : Cross-reference with DSC data (Tg shifts) in polymer blends .

Q. Data Presentation Guidelines

Q. What are best practices for visualizing this compound’s spectral data in publications?

  • Answer :

  • UV-Vis spectra : Normalize absorbance to 0–1 range, annotate λmax (e.g., 520 nm in DMF) .
  • XRPD patterns : Overlay experimental vs. calculated profiles, highlighting Miller indices (e.g., (001), (110)) .
  • Avoid redundancy : Use heatmaps for thermal stability data instead of tabulating duplicate values .

Q. Gaps and Future Directions

Q. Which undetermined physicochemical properties of this compound warrant priority investigation?

  • Answer : Critical gaps include:

  • Melting point : Use differential scanning calorimetry (DSC) at heating rates >20°C/min to avoid decomposition .
  • Acid dissociation constant (pKa) : Perform potentiometric titration in DMSO/water mixtures .
  • Ecotoxicity : Apply OECD Test Guideline 201 (algae growth inhibition) to assess LC50 .

Properties

IUPAC Name

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLHLSTAOEFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044736
Record name Pigment Red 254
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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CAS No.

84632-65-5, 122390-98-1
Record name Pigment Red 254
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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Record name Pigment Red 254
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Record name PIGMENT RED 254
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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